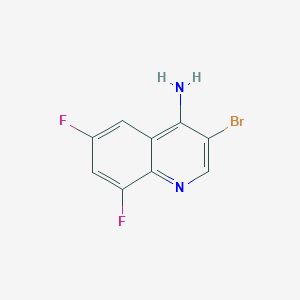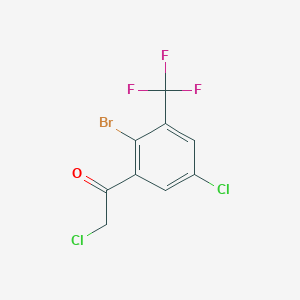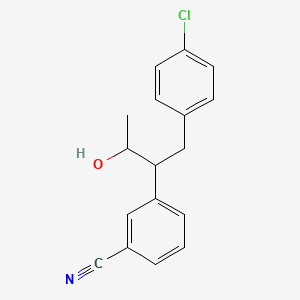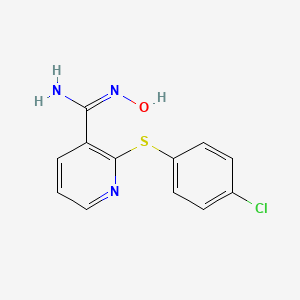
2-(4-chlorophenyl)sulfanyl-N'-hydroxypyridine-3-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)sulfanyl-N’-hydroxypyridine-3-carboximidamide is a chemical compound with the molecular formula C12H10ClN3OS and a molecular weight of 279.75 g/mol It is known for its unique structure, which includes a chlorophenyl group, a sulfanyl group, and a hydroxypyridine carboximidamide moiety
Vorbereitungsmethoden
The synthesis of 2-(4-chlorophenyl)sulfanyl-N’-hydroxypyridine-3-carboximidamide typically involves the reaction of 4-chlorothiophenol with 2-chloronicotinonitrile in the presence of a base, followed by the addition of hydroxylamine . The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(4-chlorophenyl)sulfanyl-N’-hydroxypyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)sulfanyl-N’-hydroxypyridine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of normal biochemical pathways. The sulfanyl and hydroxypyridine groups play a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
2-(4-chlorophenyl)sulfanyl-N’-hydroxypyridine-3-carboximidamide can be compared with other similar compounds, such as:
2-(4-chlorophenyl)sulfanyl-N’-hydroxypyridine-2-carboximidamide: This compound has a similar structure but with a different position of the carboximidamide group, leading to variations in its chemical properties and biological activities.
2-(4-bromophenyl)sulfanyl-N’-hydroxypyridine-3-carboximidamide: The substitution of chlorine with bromine can affect the compound’s reactivity and interactions with molecular targets.
2-(4-chlorophenyl)sulfanyl-N’-hydroxyquinoline-3-carboximidamide: The replacement of the pyridine ring with a quinoline ring can result in different electronic and steric effects, influencing the compound’s overall behavior.
Eigenschaften
Molekularformel |
C12H10ClN3OS |
|---|---|
Molekulargewicht |
279.75 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)sulfanyl-N'-hydroxypyridine-3-carboximidamide |
InChI |
InChI=1S/C12H10ClN3OS/c13-8-3-5-9(6-4-8)18-12-10(11(14)16-17)2-1-7-15-12/h1-7,17H,(H2,14,16) |
InChI-Schlüssel |
IQHQZPHPAOPOJO-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)/C(=N\O)/N |
Kanonische SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13725340.png)
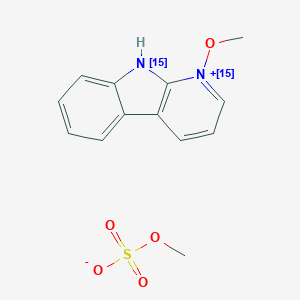
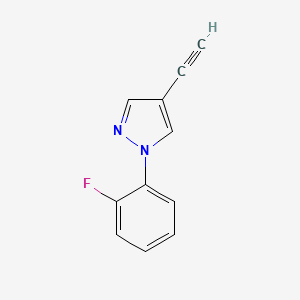
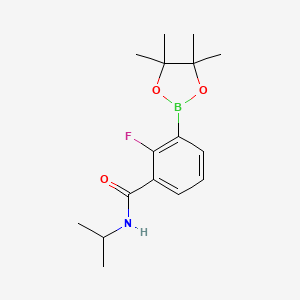
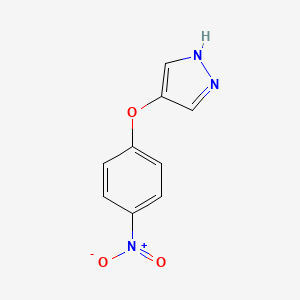

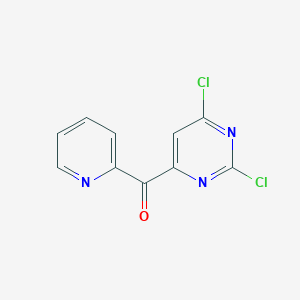

![2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid](/img/structure/B13725398.png)
![[1-(3'-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13725403.png)
